N-Cyclohexylformamide

概要

説明

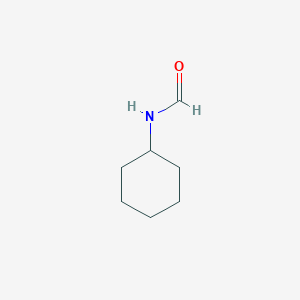

シクロヘキシルホルムアミドは、化学式C₇H₁₃NOの有機化合物です。これは、シクロヘキサン環にホルムアミド基が結合していることを特徴とする、第二級カルボン酸アミドのクラスに属します 。この化合物は、化学、生物学、産業など、さまざまな分野で応用されていることが知られています。

準備方法

シクロヘキシルホルムアミドは、いくつかの方法で合成できます。一般的な合成経路の1つは、適切な反応条件下でシクロヘキサノンとホルムアミドを反応させることです 。この反応には通常、反応物の特定のモル比と、シクロヘキシルホルムアミドを得るための制御された温度と圧力条件が必要です。工業生産方法では、収率と効率を高めるために触媒と最適化された反応パラメーターを使用することがあります .

化学反応の分析

シクロヘキシルホルムアミドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。たとえば、それは、第三級アミンの存在下でホスゲンなどの脱水剤を使用して、シクロヘキシルイソシアニドを形成するために酸化される可能性があります 。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、触媒などがあります。これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究アプリケーション

シクロヘキシルホルムアミドは、いくつかの科学研究アプリケーションを持っています。化学では、それはさまざまな有機化合物の合成における中間体として使用されます 。生物学では、それは、肝臓アルコール脱水素酵素などの酵素との相互作用について研究されています。ここでは、NADHと複合体を形成します 。この化合物は、製薬研究および開発のための誘導体の合成にも使用されています 。さらに、導電性ポリマーと柔軟性のある電極の溶媒として、電子業界で応用されています .

科学的研究の応用

Biochemical Applications

Enzyme Metabolism Studies

N-Cyclohexylformamide has been utilized in enzyme metabolism studies, particularly involving isonitrile hydratases. Research has shown that Arthrobacter pascens F164 can metabolize this compound through specific enzymatic pathways. This compound serves as a substrate for studying the activity of isonitrile hydratases, which convert isonitriles to corresponding N-substituted formamides . The ability to track the formation of this compound provides insights into microbial metabolism and enzyme specificity.

Electric Field Probing in Enzymes

Recent studies have employed this compound as a probe to map electric fields in enzyme active sites. Researchers at Stanford University modified NCHF with deuterium to enhance its detectability within protein environments. This approach allowed for the measurement of electric field orientations at the active site of liver alcohol dehydrogenase, revealing critical details about the electrostatic environment that facilitates enzymatic reactions . Such insights are crucial for understanding enzyme catalysis and designing more effective biocatalysts.

Organic Synthesis Applications

Reactions Involving Formamides

this compound is being explored as a reagent in various organic synthesis reactions. For instance, it has been used in carbamoylation reactions involving nitrogenated heterocycles and olefins. The direct photoinduced carbamoylation process demonstrates how NCHF can serve as a valuable building block in synthesizing complex organic molecules . This application highlights its potential utility in pharmaceutical chemistry and materials science.

Catalytic Transformations

this compound has also been investigated for its role in catalytic transformations, particularly in the decarbonylation and dehydrogenation processes. These reactions are significant for converting formamides to isocyanates, which are important intermediates in organic synthesis . The study of these transformations contributes to the development of more efficient synthetic routes for producing valuable chemical compounds.

Environmental Applications

Microbial Degradation Studies

The degradation pathways of this compound have been studied to understand its environmental fate. Research indicates that certain microbial strains can degrade this compound, which is significant for bioremediation efforts aimed at reducing environmental pollutants . Understanding the metabolic pathways involved can lead to improved strategies for managing chemical waste and enhancing biodegradation processes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用機序

シクロヘキシルホルムアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。たとえば、それは、酵素によって触媒されるアルデヒド還元のミカエリス錯体に似て、NADHとの肝臓アルコール脱水素酵素の複合体に結合します 。この相互作用は、酵素活性に対する化合物の効果と、潜在的な治療的用途を理解するために重要です。

類似化合物の比較

シクロヘキシルホルムアミドは、ホルムアミドやN-メチルホルムアミドなどの他の類似化合物と比較することができます。これらのすべての化合物はホルムアミドのクラスに属していますが、シクロヘキシルホルムアミドは、独特の化学的および物理的特性を付与するシクロヘキサン環の存在によりユニークです 。この構造の違いは、その反応性、溶解度、および生体分子との相互作用に影響を与えます。

参考文献

類似化合物との比較

Cyclohexylformamide can be compared with other similar compounds, such as formamide and N-methylformamide. While all these compounds belong to the class of formamides, cyclohexylformamide is unique due to the presence of a cyclohexane ring, which imparts distinct chemical and physical properties . This structural difference influences its reactivity, solubility, and interactions with biological molecules.

References

生物活性

N-Cyclohexylformamide (CXF), a member of the formamide class, has garnered attention for its biological activity, particularly in relation to enzyme inhibition and metabolic processes. This article synthesizes various research findings on CXF, detailing its interactions with biological systems, mechanisms of action, and potential applications.

This compound has the chemical formula and a molecular weight of approximately 127.18 g/mol. It is characterized by a cyclohexane ring substituted with a formamido group. The compound is known for its role as a substrate and inhibitor in enzymatic reactions, particularly involving alcohol dehydrogenases.

Inhibition of Alcohol Dehydrogenase

Research indicates that CXF acts as an uncompetitive inhibitor of liver alcohol dehydrogenase (ADH). It binds to the enzyme-NADH complex, mimicking the Michaelis complex for aldehyde reduction. This interaction is significant because it suggests that CXF can modulate ethanol metabolism, potentially leading to reduced production of toxic metabolites during alcohol consumption.

- Binding Affinity : CXF demonstrates a low inhibition constant (), indicating strong binding affinity to the enzyme compared to other amides studied .

Structural Insights

The binding mode of CXF involves interactions with the catalytic zinc ion in ADH, forming hydrogen bonds with specific amino acid residues (e.g., Ser48). X-ray crystallography studies have elucidated these interactions, revealing how structural features of CXF contribute to its inhibitory effects on ADH .

Biological Activity Summary

| Property | Measurement |

|---|---|

| Chemical Formula | |

| Molecular Weight | 127.18 g/mol |

| Inhibition Constant () | 0.0087 mM |

| Mechanism | Uncompetitive inhibitor |

| Target Enzyme | Alcohol dehydrogenase |

Case Studies and Research Findings

- Alcohol Metabolism Studies :

- Microbial Metabolism :

- Toxicological Assessments :

Potential Applications

Given its inhibitory effects on alcohol dehydrogenase and its metabolic pathways, this compound may have several applications:

- Therapeutic Use : As a potential agent for managing alcohol-related disorders by modulating ethanol metabolism.

- Biotechnological Applications : In microbial processes where formamides are utilized for bioconversion or synthesis of other compounds.

- Research Tool : For studying enzyme kinetics and mechanisms involving alcohol dehydrogenases.

Q & A

Q. Basic: What are the established synthetic methodologies for preparing N-cyclohexylformamide, and how can purity be optimized?

Answer:

this compound is commonly synthesized via the reaction of cyclohexylamine with formate esters (e.g., ethyl formate) under reflux conditions. In a validated procedure, cyclohexylamine (4.00 moles) reacts exothermically with ethyl formate (3.52 moles) in an ice bath, followed by 2 hours of reflux and vacuum distillation (137–138°C at 10 mm Hg), yielding 90% product . Purity is optimized using fractional distillation (e.g., Vigreux or spinning-band columns) to minimize resinification, with strict temperature control (<90°C in the still pot) . Impurity profiles should be assessed via NMR or HPLC.

Q. Basic: What analytical techniques are critical for characterizing this compound in enzyme-complex studies?

Answer:

X-ray crystallography at high resolution (e.g., 1.55 Å) is essential for structural elucidation in enzyme complexes, as demonstrated in F93Y Horse Liver Alcohol Dehydrogenase (HLADH) studies . Spectroscopic methods like IR and deuterium-substituted vibrational spectroscopy resolve bond-specific interactions (e.g., carbon-deuterium bonds) to map electric fields in active sites . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular weight and hydrogen-bonding networks .

Q. Advanced: How does this compound serve as a probe for studying enzyme active-site electrostatics?

Answer:

this compound acts as a dielectric probe in HLADH studies. Its carbon-deuterium bond orientation, measured via polarized vibrational spectroscopy, reveals electric field vectors in the active site . Computational simulations (quantum mechanical/molecular dynamics) complement experimental data to quantify field strength and directionality, showing deviations from solvent environments (e.g., acetone, water). This preorganized electrostatic environment reduces reaction energy barriers, supporting catalytic efficiency .

Q. Advanced: How should researchers address contradictions in synthetic yields or analytical data across studies?

Answer:

Discrepancies in yields (e.g., 67–72% vs. 90% in ) may arise from purification methods (e.g., Vigreux vs. spinning-band columns) or reaction scaling. Rigorous reporting of conditions (temperature, solvent ratios, catalyst purity) is critical. For analytical contradictions, cross-validate using orthogonal techniques: e.g., crystallography for structural data and NMR for dynamic interactions . Methodological bias, such as inadequate allocation concealment or blinding, should be minimized per PRISMA guidelines .

Q. Advanced: What metabolic pathways involve this compound, and how are intermediates tracked?

Answer:

In Pseudomonas putida, this compound is metabolized via a hydratase-mediated pathway to cyclohexylamine, which enters sulfamate degradation . Tracking intermediates requires LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) or enzyme inhibition assays. Gas chromatography (GC) with flame ionization detection quantifies volatile byproducts . Pathway validation employs knockout strains or RNA-seq to confirm gene expression.

Q. Advanced: What computational strategies model this compound’s role in enzyme-substrate interactions?

Answer:

Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model bond polarization and charge redistribution in enzyme active sites . Electrostatic potential maps derived from crystallographic data (e.g., PDB ID 8EE3 ) guide parameterization. Free-energy perturbation (FEP) calculations compare binding affinities of this compound analogs to identify key residues (e.g., F93Y mutation in HLADH) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) due to potential toxicity . Spills require neutralization with 5% methanolic sulfuric acid, followed by absorption with inert materials (vermiculite) . Storage conditions: airtight containers in cool (<25°C), dry environments, segregated from strong oxidizers. MSDS guidelines mandate emergency showers/eyewash stations in workspaces .

Q. Advanced: How can researchers mitigate interference from this compound in complex environmental or biological matrices?

Answer:

Solid-phase extraction (SPE) with C18 cartridges isolates this compound from matrices like synthetic turf rubber . GC-MS with selective ion monitoring (SIM) enhances specificity in trace detection (<2.2 ppm) . Matrix-matched calibration corrects for signal suppression/enhancement. For biological samples, protein precipitation (acetonitrile) followed by LC-MS/MS with MRM (multiple reaction monitoring) ensures accuracy .

特性

IUPAC Name |

N-cyclohexylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227416 | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | N-Cyclohexylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

766-93-8 | |

| Record name | Cyclohexylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Cyclohexylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。